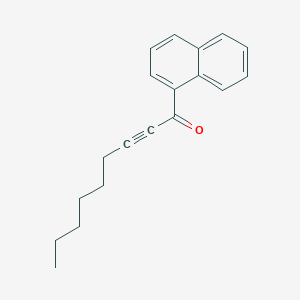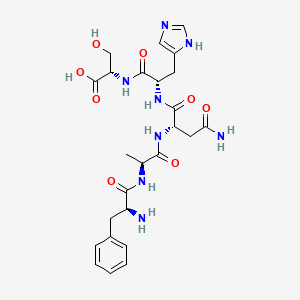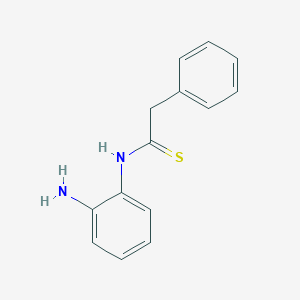
N-(2-Aminophenyl)(phenyl)ethanethioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminophenyl)(phenyl)ethanethioamide is an organic compound that belongs to the class of thioamides It is characterized by the presence of a thioamide group (-CSNH-) attached to an ethanamine backbone, with phenyl and 2-aminophenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)(phenyl)ethanethioamide can be achieved through several methods. One common approach involves the reaction of 2-aminobenzonitrile with phenyl isothiocyanate under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, and the product is obtained after purification through recrystallization.
Another method involves the use of N-(2-aminophenyl)benzamide and phenyl isocyanate. This reaction proceeds via a sequential nucleophilic addition and intramolecular cyclization process, followed by transamidation. The reaction conditions are generally mild, and the product can be isolated in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
化学反应分析
Types of Reactions
N-(2-Aminophenyl)(phenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to the corresponding amine.
Substitution: The phenyl and 2-aminophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl and 2-aminophenyl groups.
科学研究应用
N-(2-Aminophenyl)(phenyl)ethanethioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound has potential applications in the development of new drugs and therapeutic agents. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry.
Medicine: Research into its pharmacological properties has shown promise in the treatment of various diseases. It may act as an inhibitor or modulator of specific enzymes or receptors.
作用机制
The mechanism of action of N-(2-Aminophenyl)(phenyl)ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the phenyl and 2-aminophenyl groups can engage in non-covalent interactions such as hydrogen bonding and π-π stacking, further influencing the compound’s biological activity .
相似化合物的比较
N-(2-Aminophenyl)(phenyl)ethanethioamide can be compared with other similar compounds, such as:
N-Phenylthioacetamide: Similar structure but lacks the 2-aminophenyl group.
N-(2-Aminophenyl)benzamide: Contains an amide group instead of a thioamide group.
N-(2-Aminophenyl)(phenyl)acetamide: Contains an amide group instead of a thioamide group.
The uniqueness of this compound lies in its thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
CAS 编号 |
184914-15-6 |
|---|---|
分子式 |
C14H14N2S |
分子量 |
242.34 g/mol |
IUPAC 名称 |
N-(2-aminophenyl)-2-phenylethanethioamide |
InChI |
InChI=1S/C14H14N2S/c15-12-8-4-5-9-13(12)16-14(17)10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) |
InChI 键 |
HXSCJGZNWMIDFU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=S)NC2=CC=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid](/img/structure/B12578349.png)
![1H-Azireno[2,3-c]isoquinoline](/img/structure/B12578352.png)

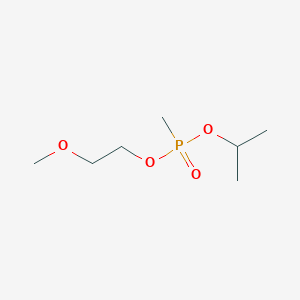
![3,7,8-Trihydroxy-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B12578363.png)
![2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine](/img/structure/B12578371.png)
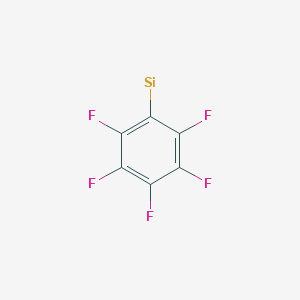
![N-(4-Fluorobenzyl)-N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12578387.png)
![{1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol](/img/structure/B12578388.png)
![2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid](/img/structure/B12578395.png)
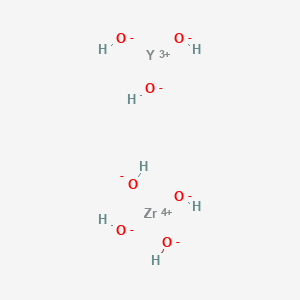
![Methyl 3-[4-(methanesulfonyl)thiophen-2-yl]prop-2-enoate](/img/structure/B12578414.png)
